N,N'-Bis(4-pyridinyl)-1,4-benzenedicarboxamide
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Overview
Description
N,N’-Bis(4-pyridinyl)-1,4-benzenedicarboxamide is a compound that features two pyridine rings attached to a central benzene ring through amide linkages
Scientific Research Applications
N,N’-Bis(4-pyridinyl)-1,4-benzenedicarboxamide has a wide range of scientific research applications:
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-pyridinyl)-1,4-benzenedicarboxamide typically involves the reaction of 4-aminopyridine with terephthaloyl chloride. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production methods for N,N’-Bis(4-pyridinyl)-1,4-benzenedicarboxamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-pyridinyl)-1,4-benzenedicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the pyridine rings .
Mechanism of Action
The mechanism of action of N,N’-Bis(4-pyridinyl)-1,4-benzenedicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Additionally, its ability to form hydrogen bonds and π-π interactions allows it to interact with biological macromolecules, potentially disrupting their normal functions .
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Similar in structure but with different positioning of the pyridine rings.
N,N’-Bis(4-pyridinyl)-terephthalamide: Another related compound with similar applications in coordination chemistry and materials science.
Uniqueness
N,N’-Bis(4-pyridinyl)-1,4-benzenedicarboxamide is unique due to its specific structural arrangement, which allows for versatile interactions with metal ions and biological macromolecules. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-N,4-N-dipyridin-4-ylbenzene-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(21-15-5-9-19-10-6-15)13-1-2-14(4-3-13)18(24)22-16-7-11-20-12-8-16/h1-12H,(H,19,21,23)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQJBANMJKUVHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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